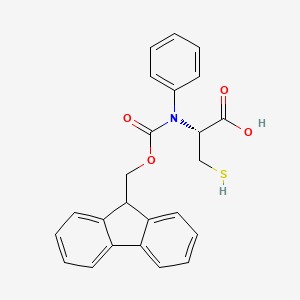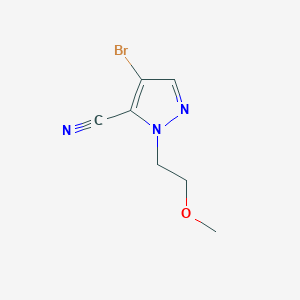
4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile is an organic compound with the molecular formula C7H8BrN3O. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry and material science. The presence of a bromine atom and a nitrile group in its structure makes it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile typically involves the reaction of 4-bromo-1H-pyrazole-5-carbonitrile with 2-methoxyethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields.
化学反応の分析
Types of Reactions: 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in primary amines.
科学的研究の応用
4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory effects.
類似化合物との比較
- 4-Bromo-1-(2-methoxyethyl)-1H-indole
- 4-Bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole
Comparison:
- 4-Bromo-1-(2-methoxyethyl)-1H-indole: Similar in structure but contains an indole ring instead of a pyrazole ring. This difference can significantly affect its chemical reactivity and biological activity.
- 4-Bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole: Contains a triazole ring, which can lead to different chemical properties and applications compared to the pyrazole derivative.
特性
分子式 |
C7H8BrN3O |
|---|---|
分子量 |
230.06 g/mol |
IUPAC名 |
4-bromo-2-(2-methoxyethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H8BrN3O/c1-12-3-2-11-7(4-9)6(8)5-10-11/h5H,2-3H2,1H3 |
InChIキー |
QGSNSUABNQLCIL-UHFFFAOYSA-N |
正規SMILES |
COCCN1C(=C(C=N1)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


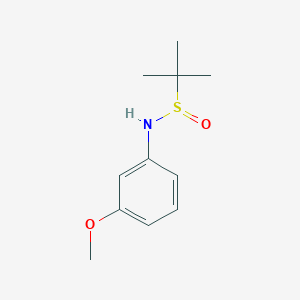
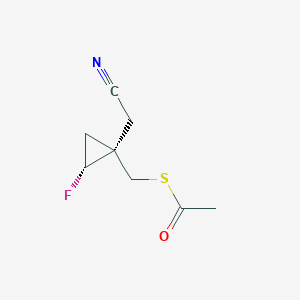
![5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B15230932.png)
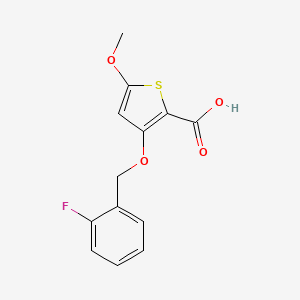
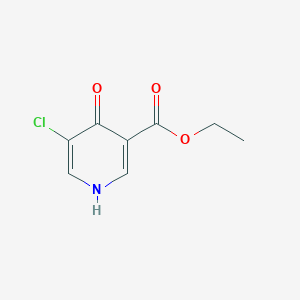
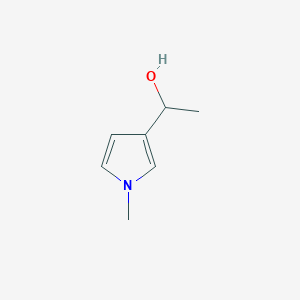
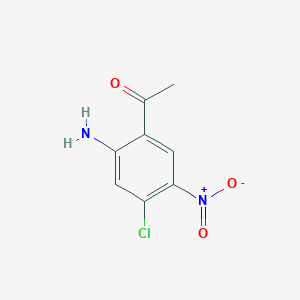
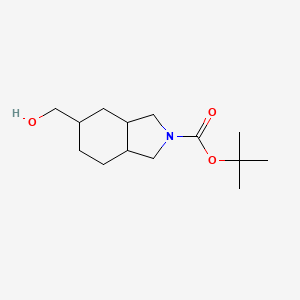
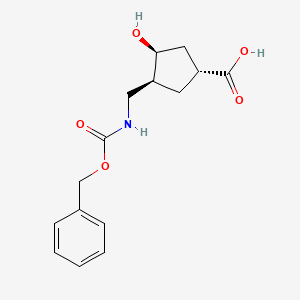
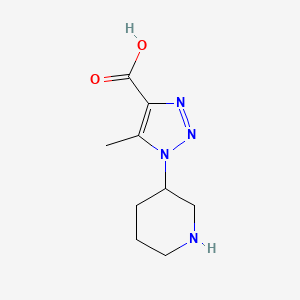

![N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B15231013.png)

